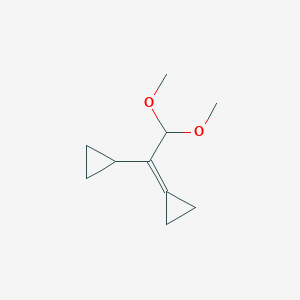
Imidazo(2,1-b)thiazole, 6-(chlorophenyl)-2,3-dihydro-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(2,1-b)thiazole, 6-(chlorophenyl)-2,3-dihydro-5-nitro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo-thiazole core substituted with a chlorophenyl group and a nitro group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(2,1-b)thiazole, 6-(chlorophenyl)-2,3-dihydro-5-nitro- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with α-halocarbonyl compounds under mild conditions. The reaction proceeds through a series of steps including amine-induced N-deprotection, oxidative aminocarbonylation, and intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. This method involves the use of 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole as starting materials, with the reactions carried out under catalyst-free conditions in green media .
Análisis De Reacciones Químicas
Types of Reactions
Imidazo(2,1-b)thiazole, 6-(chlorophenyl)-2,3-dihydro-5-nitro- undergoes various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Cyclization: The compound can form additional ring structures through intramolecular cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions, often in the presence of a base or acid catalyst .
Major Products
The major products formed from these reactions include various substituted imidazo-thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Employed in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of imidazo(2,1-b)thiazole, 6-(chlorophenyl)-2,3-dihydro-5-nitro- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to the active site of tubulin, disrupting its function and preventing cell division .
Comparación Con Compuestos Similares
Similar Compounds
Levamisole: A well-known imidazo-thiazole derivative used as an anthelmintic and immunomodulatory agent.
Noscapine Derivatives: Imidazo-thiazole-coupled noscapine derivatives have shown potential as tubulin polymerization inhibitors with antitumor properties.
Uniqueness
Imidazo(2,1-b)thiazole, 6-(chlorophenyl)-2,3-dihydro-5-nitro- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potent anticancer activity make it a valuable compound for further research and development .
Propiedades
Número CAS |
96125-77-8 |
|---|---|
Fórmula molecular |
C11H8ClN3O2S |
Peso molecular |
281.72 g/mol |
Nombre IUPAC |
6-(2-chlorophenyl)-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H8ClN3O2S/c12-8-4-2-1-3-7(8)9-10(15(16)17)14-5-6-18-11(14)13-9/h1-4H,5-6H2 |
Clave InChI |
BZISKZANLKDQHP-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=NC(=C(N21)[N+](=O)[O-])C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)

![2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one](/img/structure/B14144631.png)



![6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14144648.png)

![(11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B14144676.png)

